molecular formula C12H12O4 B15132163 Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate

Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate

Cat. No.: B15132163
M. Wt: 220.22 g/mol
InChI Key: JLPOVLZTBSOVMZ-UHFFFAOYSA-N
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Description

Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: The major product is a ketone or aldehyde derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituents introduced during the reaction.

Mechanism of Action

The mechanism of action of Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate is not well-documented. benzofuran derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or bind to receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a methyl ester group makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C12H12O4/c1-7-3-8-4-9(5-12(14)15-2)16-11(8)6-10(7)13/h3-4,6,13H,5H2,1-2H3

InChI Key

JLPOVLZTBSOVMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)OC(=C2)CC(=O)OC

Origin of Product

United States

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